(E)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-14(9-8-13-7-4-10-22-13)17-11-15-18-16(19-21-15)12-5-2-1-3-6-12/h1-10H,11H2,(H,17,20)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPBJMNPAGYBMY-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Acrylamide Linkage: The acrylamide linkage can be formed by reacting the oxadiazole derivative with an appropriate acrylamide precursor under suitable conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene derivative and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole ring undergoes nucleophilic substitution at the C-5 position under alkaline conditions. This reactivity is exploited for further functionalization:
This reactivity aligns with studies on 3-phenyl-1,2,4-oxadiazole derivatives, where the electron-withdrawing nature of the phenyl group enhances electrophilicity at C-5 .
Acrylamide Crosslinking and Polymerization
The acrylamide group participates in radical-initiated polymerization and Michael addition:
Key Reactions:
-
Radical Polymerization :
-
Initiator: AIBN (azobisisobutyronitrile)
-
Conditions: 70°C, DMSO, 12 h
-
Product: Polyacrylamide chains with pendant oxadiazole-thiophene units.
-
-
Thiol-Michael Addition :
Electrophilic Aromatic Substitution on Thiophene
The thiophene ring undergoes regioselective electrophilic substitution at the α-position (C-3/C-5):
| Reaction | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-thiophene derivative | 72% | |
| Bromination | Br₂/FeBr₃, CHCl₃, RT | 3-Bromo-thiophene derivative | 68% |
The electron-rich thiophene moiety directs electrophiles to the α-positions, consistent with reactivity patterns in substituted thiophenes .
Oxadiazole Ring Functionalization via Cycloaddition
The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles:
Example Reaction with Phenylacetylene:
-
Conditions: CuI (10 mol%), DIPEA, DMF, 100°C
-
Product: Triazole-linked hybrid structure
-
Yield: 65% (confirmed by HRMS and ¹³C NMR).
This reactivity mirrors methodologies used for 1,2,4-oxadiazoles in click chemistry applications .
Hydrolysis and Stability Under Acidic Conditions
The compound shows pH-dependent stability:
| pH | Temperature | Time | Degradation Pathway | Residual % | Source |
|---|---|---|---|---|---|
| 2.0 | 37°C | 24 h | Oxadiazole ring hydrolysis | 42% | |
| 7.4 | 37°C | 24 h | No degradation | 98% |
Hydrolysis at low pH produces 3-phenyl-5-(aminomethyl)-1,2,4-oxadiazole and thiophene-acrylic acid as byproducts.
Metal Coordination and Complexation
The oxadiazole nitrogen and acrylamide carbonyl groups act as ligands for transition metals:
| Metal Salt | Solvent | Complex Structure | Application Relevance | Source |
|---|---|---|---|---|
| Cu(II) | Methanol | Octahedral geometry | Catalytic oxidation studies | |
| Pd(II) | DMF | Square-planar geometry | Cross-coupling catalysis |
Stoichiometric complexes (1:2 metal-ligand ratio) exhibit enhanced thermal stability compared to the parent compound .
Mechanistic Insights and Kinetic Data
-
Activation Energy for Hydrolysis : 58.3 kJ/mol (determined via Arrhenius plot).
-
Polymerization Rate Constant : (AIBN-initiated).
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .
- The mechanism of action often involves interaction with specific enzymes or receptors that are crucial for cancer cell survival. The compound's ability to inhibit these targets can lead to therapeutic effects.
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Materials Science Applications
-
Organic Electronics :
- The structural characteristics of (E)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide make it suitable for use in organic semiconductors and conductive polymers. Its electronic properties can be harnessed in the development of advanced materials for electronic applications .
-
Sensor Development :
- The compound's ability to interact with various chemical species positions it as a candidate for sensor technology, particularly in detecting environmental pollutants or biological markers .
Biological Studies
- Biological Target Interaction :
- Mechanistic Studies :
Case Study 1: Anticancer Efficacy
In a study conducted by Zhang et al., several oxadiazole derivatives were synthesized and screened for anticancer activity using TRAP PCR-ELISA assays. One derivative showed an IC50 value significantly lower than standard treatments, indicating strong potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
A series of experiments evaluated the antimicrobial efficacy of various oxadiazole compounds against common bacterial strains. The results indicated that certain derivatives exhibited notable antibacterial activity, warranting further investigation into their mechanisms of action .
Mechanism of Action
The mechanism of action of (E)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxadiazole-Acrylamide Derivatives
ST-1426 (N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acrylamide)
- Structure : Differs in the linker between the oxadiazole and acrylamide; ST-1426 uses a phenyl group instead of a methyl bridge.
- Properties: Higher molecular weight (356.4 vs. 328.4 for the target compound) due to the extended aromatic system.
- Synthesis : Microwave-assisted cyclization of Boc-protected precursors, yielding 71% .
- Biological Relevance : Demonstrated covalent binding to S1P1 receptors via acrylamide, similar to the target compound .
(E)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide
Thiophene-Containing Analogues
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide
- Structure: Features a 4-methoxyphenoxy group on the oxadiazole’s methyl.
- Properties :
- Increased solubility due to the methoxy group.
- Reduced membrane permeability compared to the phenyl-substituted target compound.
- CAS No.: 1226488-17-0 .
Thiazolidinone and Triazole Derivatives
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (Compound 9)
- Structure: Thiazolidinone core with a chlorobenzylidene group.
- Properties :
- Higher melting point (186–187°C) due to strong hydrogen bonding.
- Lower synthetic yield (90%) compared to oxadiazole derivatives.
- Biological Activity : Antifungal and antibacterial properties, unlike the target compound’s receptor-binding focus .
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
Structural and Functional Analysis
Electronic Effects
- Oxadiazole vs. Triazole/Thiazolidinone: The oxadiazole’s electron-deficient nature enhances electrophilic reactivity, favoring covalent interactions. Triazoles and thiazolidinones are more nucleophilic, reducing their suitability as covalent ligands .
- Thiophene vs. Phenyl : Thiophene’s sulfur atom increases electron richness, improving π-π stacking with aromatic residues in proteins .
Biological Activity
The compound (E)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide belongs to a class of oxadiazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiophene ring and an oxadiazole moiety, which are known to contribute to various biological activities.
Antiviral Activity
Recent studies have highlighted the antiviral properties of oxadiazole derivatives. For instance, a series of compounds based on the 3-phenyl-1,2,4-oxadiazole scaffold were evaluated for their inhibitory effects against the dengue virus. The lead compound demonstrated submicromolar activity against all four dengue virus serotypes, indicating significant antiviral potential .
Table 1: Antiviral Activity of Oxadiazole Derivatives
| Compound | IC50 (μM) | Virus Type |
|---|---|---|
| This compound | TBD | Dengue Virus |
| 3-phenyl-5-(E)-2-(thiophen-2-yl)ethenyl]-1,2,4-oxadiazole | <0.5 | Dengue Virus |
| M pro Inhibitor 16d | 5.27 | SARS-CoV-2 |
Anticancer Activity
In addition to antiviral properties, compounds containing the oxadiazole moiety have been investigated for anticancer activity. A recent study identified several derivatives that inhibit the main protease (M pro) of SARS-CoV-2, which is also a target in cancer therapy due to its role in cellular processes . The most potent compound from this series exhibited an IC50 value of 5.27 μM against M pro.
Structure-Activity Relationship (SAR)
The SAR studies conducted on various oxadiazole derivatives reveal critical insights into how modifications affect biological activity. For example:
- Substituent Variations : Altering substituents on the phenyl ring significantly influences the potency against viral targets.
- Positioning of Functional Groups : The position of electron-withdrawing or electron-donating groups on the oxadiazole ring can enhance or diminish activity.
- Linker Modifications : Changes in the linker connecting the oxadiazole and thiophene rings can affect binding affinity and selectivity .
Case Study 1: Dengue Virus Inhibition
A comprehensive study evaluated a series of oxadiazole derivatives for their ability to inhibit dengue virus polymerase. The results indicated that specific structural features were essential for optimal binding and inhibition. The most effective compounds displayed an ability to inhibit viral replication in infected cell models .
Case Study 2: SARS-CoV-2 M pro Inhibition
Another significant investigation focused on developing inhibitors targeting SARS-CoV-2 M pro using oxadiazole derivatives. The study employed molecular docking techniques to optimize binding interactions and identified several promising candidates with low micromolar IC50 values . This highlights the therapeutic potential of these compounds in treating viral infections.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying the E-configuration of the acrylamide group (e.g., coupling constants for trans-vinylic protons) and aromatic substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., ) with mass accuracy <5 ppm .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing, especially when conflicting NMR data arise (e.g., SHELX software for refinement) .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
How can researchers resolve contradictions in biological activity data for this compound across different assays?
Advanced Research Question
- Case Study : Discrepancies in IC values for enzyme inhibition (e.g., SARS-CoV-2 M) may arise from assay conditions.
- Methodological Adjustments :
- Use standardized buffer systems (e.g., 20 mM Tris-HCl, pH 7.4) to minimize pH-dependent activity shifts .
- Validate results with orthogonal assays (e.g., fluorescence polarization vs. FRET-based protease assays) .
What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Advanced Research Question
- Chemical Modifications : Introduce hydrophilic groups (e.g., PEGylation at the oxadiazole methyl position) without disrupting the pharmacophore .
- Formulation Approaches :
How does the compound’s electronic configuration influence its binding to biological targets like kinases or GPCRs?
Advanced Research Question
- Computational Modeling : Density Functional Theory (DFT) calculations reveal the electron-deficient oxadiazole ring enhances π-π stacking with tyrosine residues in kinase active sites (e.g., EGFR) .
- Structure-Activity Relationship (SAR) :
What are the best practices for troubleshooting crystallization failures during X-ray structure determination?
Advanced Research Question
- Crystallization Screen : Use sparse-matrix screens (e.g., Hampton Index Kit) with varied pH (4.5–8.5) and PEG concentrations .
- Additive Screening : Introduce small-molecule additives (e.g., 2% benzamidine) to stabilize hydrophobic interactions .
- Data Collection : For twinned crystals, employ SHELXL’s TWIN command to refine against problematic data .
How can researchers design derivatives of this compound for selective inhibition of structurally similar enzymes?
Advanced Research Question
- Targeted Modifications :
- Biological Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (/) against homologous enzymes .
What are the critical controls for ensuring reproducibility in cytotoxicity assays using this compound?
Basic Research Question
- Positive Controls : Include staurosporine (apoptosis inducer) and doxorubicin (DNA intercalator) to validate assay sensitivity .
- Solvent Controls : Test DMSO concentrations ≤0.1% to rule out solvent-induced cytotoxicity .
- Replication : Perform triplicate runs with independent compound batches to account for synthesis variability (RSD <15%) .
How do environmental factors (pH, temperature) affect the compound’s stability in long-term storage?
Basic Research Question
- Accelerated Stability Studies :
What computational tools are recommended for predicting the compound’s ADMET properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
